molecular formula C14H20O2 B7992413 trans-2-(4-Ethoxyphenyl)cyclohexanol

trans-2-(4-Ethoxyphenyl)cyclohexanol

Cat. No.: B7992413
M. Wt: 220.31 g/mol
InChI Key: BZJLZRBEBYXFNL-KGLIPLIRSA-N
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Description

trans-2-(4-Ethoxyphenyl)cyclohexanol is a cyclohexanol derivative featuring a trans-configuration hydroxyl group at the C2 position and a 4-ethoxyphenyl substituent. These derivatives are pivotal in medicinal chemistry and catalysis due to their stereochemical rigidity and functional versatility. For instance, trans-2-(4-phenylpiperidino)cyclohexanol derivatives (e.g., vesamicol analogs) exhibit acetylcholine-storage-blocking activities, highlighting the pharmacological relevance of this structural motif .

Properties

IUPAC Name

(1S,2R)-2-(4-ethoxyphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-16-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJLZRBEBYXFNL-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 2-(4-Ethoxyphenyl)cyclohexanone

The most common precursor for this compound is 2-(4-Ethoxyphenyl)cyclohexanone, which undergoes catalytic hydrogenation. Using palladium on carbon (Pd/C) or Raney nickel under high-pressure H₂ (3–5 atm), the ketone is reduced to a cis-trans cyclohexanol mixture. The trans isomer typically predominates (60–70%) due to steric hindrance favoring equatorial hydroxyl group formation. Post-hydrogenation mixtures require separation, often achieved via derivatization into esters or ethers to exploit solubility differences.

Esterification and Recrystallization for Isomer Separation

Building on methods for analogous compounds like trans-4-acetamido cyclohexanol acetate, this compound can be isolated via esterification with acetic anhydride. The crude alcohol mixture reacts with excess anhydride, forming acetate esters. Trans isomers exhibit lower solubility in solvents like ethyl acetate or toluene, enabling selective crystallization.

Example Protocol :

  • Esterification : React cis-trans alcohol mixture (1.0 mol) with acetic anhydride (1.4 mol) at 80–100°C for 2–4 hours.

  • Distillation : Remove excess anhydride and acetic acid under reduced pressure.

  • Recrystallization : Dissolve residue in ethyl acetate, cool to 5–10°C, and isolate trans-ester crystals (Yield: 50–55%, Purity: ≥99%).

  • Hydrolysis : Reflux ester with NaOH/EtOH to regenerate trans-alcohol.

Optimization of Reaction Conditions

Molar Ratios and Solvent Selection

Critical parameters for esterification include the alcohol/anhydride molar ratio and solvent polarity. A 1:1.4 ratio maximizes ester yield while minimizing side reactions (e.g., acetylation of the ethoxy group). Ethyl acetate outperforms toluene and isopropyl ether in trans-ester solubility, enabling efficient crystal growth at low temperatures.

Table 1: Impact of Solvent on Trans-Ester Crystallization

SolventCrystallization Temp (°C)Yield (%)Purity (%)
Ethyl acetate5–105599.5
Toluene10–154898.8
Chloroform0–55299.1

Temperature and Time Dependence

Prolonged reflux (≥3 hours) ensures complete esterification but risks thermal decomposition. Optimal conditions involve 2-hour reflux at 85°C, balancing conversion and energy efficiency. Cooling rates during crystallization also affect purity; gradual cooling (0.5°C/min) minimizes inclusion of cis-isomer impurities.

Analytical Validation of Isomeric Purity

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves cis and trans isomers. Retention times for this compound acetate are typically 10–12 minutes under 60:40 hexane/isopropanol elution.

Melting Point and Spectroscopic Data

  • Melting Point : trans-ester derivatives melt sharply at 158–161°C, while cis analogs exhibit broader ranges (145–150°C).

  • NMR : Trans-configuration is confirmed by axial hydroxyl proton coupling (J = 10–12 Hz) in 1^1H NMR and distinct 13^{13}C shifts for C-2 (δ 72.5 ppm vs. δ 70.1 ppm for cis).

Industrial-Scale Adaptations

Solvent Recycling and Waste Reduction

Ethyl acetate recovery via fractional distillation reduces costs (≥90% reuse). Mother liquors enriched in cis-isomer are re-esterified or subjected to epimerization catalysts (e.g., DBU) to improve overall yield.

Continuous Flow Systems

Pilot studies demonstrate that continuous hydrogenation (plug-flow reactors) and inline crystallization (anti-solvent addition) enhance throughput by 30% compared to batch processes.

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) selectively acylates cis-alcohols, leaving trans-isomers unreacted for extraction. Preliminary trials achieve 85% enantiomeric excess (ee) but require optimization for scalability.

Asymmetric Hydrogenation

Chiral phosphine ligands (e.g., BINAP) with ruthenium catalysts direct hydrogenation toward trans-alcohols, achieving 90% ee in model systems. Current limitations include catalyst cost and sensitivity to oxygen .

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-Ethoxyphenyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-(4-Ethoxyphenyl)cyclohexanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on cellular processes. It is also used in the development of new drugs targeting specific enzymes and receptors .

Medicine: Its unique structure allows for the design of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-2-(4-Ethoxyphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethoxyphenyl group provides additional binding interactions, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural and physicochemical properties of trans-2-(4-Ethoxyphenyl)cyclohexanol analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reference IDs
trans-2-(4-n-Propylphenyl)cyclohexanol 4-n-propylphenyl C₁₅H₂₂O 218.34 Synthetic intermediates
trans-2-(quinolin-2-yl)cyclohexanol Quinolin-2-yl C₁₅H₁₇NO 227.31 Iridium complex precursors for catalysis
trans-2-(N,N-dimethylamino)cyclohexanol N,N-dimethylamino C₈H₁₇NO 143.23 Enhanced esterification reactivity
trans-2-(1H-imidazol-1-yl)cyclohexanol 1H-imidazol-1-yl C₉H₁₄N₂O 166.22 Chemoenzymatic synthesis of propranolol
Vesamicol (trans-2-(4-phenylpiperidino)cyclohexanol) 4-phenylpiperidino C₁₉H₂₇NO 285.43 Acetylcholine transport inhibition

Key Observations :

  • Substituent Effects: Bulky groups (e.g., quinolin-2-yl) enhance steric hindrance, influencing catalytic activity in metal complexes . Smaller polar groups (e.g., N,N-dimethylamino) improve reaction kinetics in esterification via hydrogen bonding .
  • Stereochemical Purity: Trans-selectivity is critical for biological activity. For example, Al(Oi-Pr)₃/i-PrOH reduction achieves >94% trans-purity in trans-2-(quinolin-2-yl)cyclohexanol synthesis, avoiding cis-isomer contamination .
trans-2-(quinolin-2-yl)cyclohexanol
  • Procedure: Reduction of 2-(quinolin-2-yl)cyclohexanone using Al(Oi-Pr)₃/i-PrOH at 50°C under nitrogen yields 94% trans-isomer with <1% cis .
  • Comparison : NaBH₄ reduction produces a 3:1 trans/cis mixture, necessitating column separation .
Vesamicol Analogs
  • Key Step: Friedel-Crafts acylation and nucleophilic substitution yield trans-4-(4-aminomethylphenyl)cyclohexanol derivatives, precursors for cholesterol biosynthesis inhibitors .

Physical and Chemical Stability

  • pH-Induced Conformational Switching: Amino-cyclohexanol derivatives like trans-2-(azaarylsulfanyl)cyclohexanol exhibit pH-dependent conformational changes, monitored via ¹H NMR. The pKa of the amino group dictates the switching range .
  • Thermal Stability: Cyclohexanol derivatives generally decompose above 200°C. For example, cyclohexanol itself boils at 161°C, while substituted derivatives (e.g., vesamicol analogs) have higher thermal stability due to aromatic substituents .

Q & A

Q. What are the common synthetic routes for trans-2-(4-Ethoxyphenyl)cyclohexanol, and how is stereochemical purity ensured?

  • Methodological Answer : The compound can be synthesized via enantioselective biocatalysis or stereocontrolled chemical methods . For example, lipases like Novozym® 435 catalyze kinetic resolution of racemic intermediates, enabling access to enantiomerically pure products (e.g., >99% ee via enzymatic acylation) . Chemical routes may involve Grignard additions to functionalized cyclohexanones, with stereochemistry controlled by chiral auxiliaries (e.g., trans-2-(α-cumyl)cyclohexanol derivatives) . Stereochemical assignments are validated by NMR, X-ray crystallography, or derivatization (e.g., p-nitrobenzoate formation) .

Q. How can IR spectroscopy distinguish this compound from its synthetic intermediates?

  • Methodological Answer : Key IR peaks include:
  • O–H stretch (~3200–3600 cm⁻¹) for the cyclohexanol moiety.
  • C–O–C stretch (~1250 cm⁻¹) from the ethoxy group.
  • Aromatic C–C stretches (~1500–1600 cm⁻¹).
    Loss of the hydroxyl peak and emergence of C=C stretches (~1650 cm⁻¹) indicate dehydration byproducts (e.g., cyclohexene derivatives). Comparisons with purified standards and computational spectra (DFT) enhance accuracy .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselectivity of this compound synthesis?

  • Methodological Answer : Enantioselectivity depends on:
  • Catalyst selection : Immobilized lipases (e.g., Novozym® 435) favor (S)-enantiomers in acylation reactions .
  • Solvent polarity : Aprotic solvents (e.g., toluene) enhance enzyme activity and selectivity.
  • Temperature : Lower temperatures (25–40°C) reduce racemization.
    Kinetic parameters (e.g., kcat/KMk_{\text{cat}}/K_M) should be quantified via Michaelis-Menten kinetics , and competing pathways (e.g., acid-catalyzed racemization) must be suppressed .

Q. What multivariate statistical approaches optimize the yield of this compound in complex reaction systems?

  • Methodological Answer : Box-Behnken designs (BBD) or central composite designs (CCD) can model interactions between variables (e.g., catalyst loading, temperature, solvent ratio). For example:
  • A 3-factor BBD reduces experimental runs while identifying optimal conditions (e.g., 15% catalyst, 60°C, 1:2 substrate ratio).
  • Response surfaces predict yield maxima and validate via ANOVA (p<0.05p < 0.05 for significant terms) .

Q. How do in situ spectroscopic techniques (e.g., ATR-FTIR) elucidate reaction mechanisms in this compound synthesis?

  • Methodological Answer : Time-resolved ATR-FTIR tracks intermediate species (e.g., enolates, epoxides) and quantifies reaction progress. For cyclohexanol oxidation:
  • Peaks at ~1700 cm⁻¹ (C=O stretch) indicate ketone formation.
  • Transient hydroxyl absorption (~3600 cm⁻¹) confirms water elimination.
    Data are fitted to Langmuir-Hinshelwood models to derive rate constants and propose mechanisms (e.g., radical vs. ionic pathways) .

Data Analysis & Contradictions

Q. How can conflicting reports on catalytic efficiency in this compound synthesis be resolved?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst deactivation : Leaching of active sites in heterogeneous systems (e.g., phosphoric acid on silica) reduces turnover numbers.
  • Substrate impurities : Trace water or alcohols alter reaction pathways (e.g., favoring hydrolysis over acylation).
    Rigorous kinetic profiling (e.g., Arrhenius plots) and post-reaction catalyst characterization (XPS, TEM) identify deactivation mechanisms .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates:
  • LogP : ~2.8 (predicted via Molinspiration), indicating moderate hydrophobicity.
  • pKa : ~15 (hydroxyl group), verified by potentiometric titration.
    Molecular dynamics simulations model solvent interactions (e.g., cyclohexanol/water partitioning) .

Experimental Design

Q. How to design a kinetic study for the dehydration of trans-2-(4-Ethoxyphenyl)cyclohexanol to cyclohexene derivatives?

  • Methodological Answer :
  • Batch reactor setup : Monitor product formation via GC-MS or HPLC at fixed intervals.
  • Rate law determination : Fit data to first-order (r=k[substrate]r = k[\text{substrate}]) or acid-catalyzed models (r=k[H+][substrate]r = k[\text{H}^+][\text{substrate}]).
  • Activation energy : Calculate via Arrhenius equation using rates at 50–90°C .

Q. What chromatographic methods resolve trans-2-(4-Ethoxyphenyl)cyclohexanol from diastereomers or regioisomers?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase.
  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 82 (cyclohexene fragment) vs. m/z 100 (cyclohexanol) .

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